N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine
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Description
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a chemical compound with the molecular formula C33H31N3O5 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine has been studied using ultraviolet-visible (UV-vis) and infrared (IR) spectroscopy . These studies have provided insights into the microscopic structure, molecular orientation, and aggregation in the film formed from the chloroform solution of the compound .Scientific Research Applications
Biomonitoring and Environmental Exposure
Research on biomonitoring and environmental exposure to polycyclic aromatic hydrocarbons (PAHs) and their metabolites, such as 1-hydroxypyrene, provides insight into the potential application of related compounds for assessing exposure to environmental pollutants. These studies highlight the utility of specific biomarkers for investigating tobacco-related carcinogens and the impact of environmental PAHs on human health (Hecht, 2002).
Metabolic Pathways and Disease Treatment
Investigations into the treatment of metabolic diseases, such as phenylketonuria (PKU), offer a glimpse into how understanding the metabolic pathways of amino acids and related compounds can inform treatment strategies. These studies explore dietary treatments and the use of specific amino acids or enzymes to manage or treat metabolic disorders (Strisciuglio & Concolino, 2014).
Bioremediation and Environmental Degradation
Research on the biodegradation of PAHs, such as pyrene, by various microorganisms, demonstrates the potential of utilizing biochemical processes for environmental remediation. These studies uncover the pathways and mechanisms through which bacteria and other organisms break down environmental pollutants, offering insights into the development of bioremediation technologies (Zada et al., 2021).
Nutritional and Pharmacological Management
Advancements in the nutritional and pharmacological management of diseases like PKU highlight the significance of dietary interventions and novel therapeutic strategies in managing metabolic disorders. Research in this area explores the role of specific proteins and pharmacological agents in improving disease outcomes (Ney et al., 2013).
Sensor and Biosensor Development
The development of sensors and biosensors modified with conducting polymers for the detection of amino acids showcases the potential for applying biochemical knowledge in the creation of diagnostic tools. Such research can inform the development of biosensors for monitoring metabolic disorders or environmental exposures (Dinu & Apetrei, 2022).
properties
IUPAC Name |
(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTURFCDSXIXFGP-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662179 |
Source
|
Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228414-53-7 |
Source
|
Record name | L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228414-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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